7-(Trifluoromethyl)chroman-4-one
Overview
Description
Synthesis Analysis
The synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes, including 7-(Trifluoromethyl)chroman-4-one, involves regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. This process yields high regioselectivity and good yields after acid hydrolysis. Further oxidation and reduction steps lead to the formation of fluorinated analogues of natural compounds, demonstrating the versatility of this synthetic approach (Sosnovskikh et al., 2003).
Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)chroman-4-one and its derivatives has been extensively studied to understand the influence of the trifluoromethyl group on the compound's chemical behavior and stability. Structural analysis through methods such as X-ray diffraction and spectroscopy reveals that the trifluoromethyl group significantly impacts the electronic distribution within the molecule, thereby affecting its reactivity and properties (Singh et al., 2013).
Chemical Reactions and Properties
7-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction, which can be manipulated to produce a wide range of fluorinated organic compounds. Its chemical properties, such as reactivity towards nucleophiles and electrophiles, are significantly influenced by the presence of the trifluoromethyl group, which imparts a unique reactivity profile to the molecule (Prakash et al., 2017).
Physical Properties Analysis
The physical properties of 7-(Trifluoromethyl)chroman-4-one, such as melting point, boiling point, solubility, and stability, are critical for its application in synthesis and material science. The trifluoromethyl group enhances the compound's stability and solubility in organic solvents, making it an advantageous intermediate for pharmaceutical and agrochemical synthesis (Takano et al., 2006).
Chemical Properties Analysis
7-(Trifluoromethyl)chroman-4-one exhibits unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl group. This group affects the acidity of protons adjacent to the carbonyl group, the compound's reactivity towards nucleophilic addition, and its overall electronic structure, influencing the design and synthesis of novel compounds for various applications (Rathore & Kumar, 2006).
Scientific Research Applications
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Scientific Field: Organic & Biomolecular Chemistry
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Scientific Field: Medicinal Chemistry
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Scientific Field: Organic & Biomolecular Chemistry
- Application : Synthesis of 4-chromanone-derived compounds .
- Method : Various synthetic methods have been developed for the preparation of chroman-4-one derivatives . These methods focus on improving the methodologies of 4-chromanone-derived compounds .
- Results : The synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
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Scientific Field: Photoredox Catalysis
- Application : Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones .
- Method : The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process. Visible light, photoredox catalyst, base, anhydrous solvent and inert atmosphere constitute the key parameters for the success of the developed transformation .
- Results : The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N-(acyloxy)phthalimide which served as precursors of the corresponding alkyl radicals .
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Scientific Field: Organic & Biomolecular Chemistry
- Application : Synthesis of 4-chromanone-derived compounds .
- Method : Various synthetic methods have been developed for the preparation of chroman-4-one derivatives . These methods focus on improving the methodologies of 4-chromanone-derived compounds .
- Results : The synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
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Scientific Field: Photoredox Catalysis
- Application : Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones .
- Method : The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process. Visible light, photoredox catalyst, base, anhydrous solvent and inert atmosphere constitute the key parameters for the success of the developed transformation .
- Results : The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N-(acyloxy)phthalimide which served as precursors of the corresponding alkyl radicals .
Future Directions
Given the significant role of 7-(Trifluoromethyl)chroman-4-one in medicinal chemistry and drug discovery, future research could focus on improving the methodologies of 4-chromanone-derived compounds . This could lead to the development of new synthetic compounds with remarkable biological and pharmaceutical activities .
properties
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGGJAUEQDZWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553207 | |
Record name | 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)chroman-4-one | |
CAS RN |
111141-02-7 | |
Record name | 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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